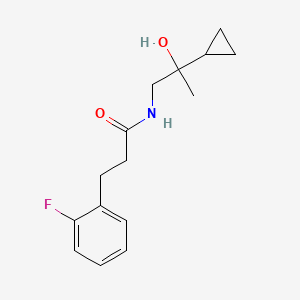

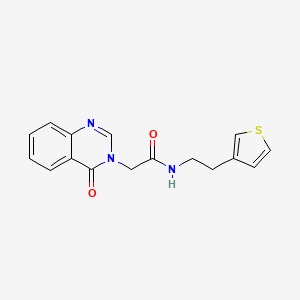

N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide is a chemical compound that belongs to the class of drugs called fibromyalgia medications. This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that is used to treat fibromyalgia, a chronic condition that causes widespread musculoskeletal pain, fatigue, and tenderness in localized areas.

Scientific Research Applications

Synthesis and Enzymatic Activity

The chemical compound N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide is involved in the synthesis of various analogues with potential therapeutic applications. For instance, its cyclopropene analogues have been synthesized to investigate their effects on dihydroceramide desaturase, an enzyme implicated in sphingolipid metabolism. Such studies aim to develop inhibitors that could potentially treat diseases related to sphingolipid dysregulation. A specific study described the synthesis of several analogues of N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11), highlighting modifications to improve enzymatic inhibition. These modifications included alterations in the cyclopropene ring, N-acyl chain length, and hydroxyl group positioning. The study found that GT11 and its analogues with N-hexanoyl and N-decanoyl moieties showed competitive inhibition against dihydroceramide desaturase, emphasizing the potential therapeutic relevance of these compounds (Triola et al., 2003).

Pharmacokinetics and Metabolism

Another aspect of research on similar fluorophenyl propanamides focuses on their pharmacokinetics and metabolism, particularly in the context of selective androgen receptor modulators (SARMs). These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. One study explored the pharmacokinetics and metabolism of S-1, a potent SARM, in rats to gather preclinical data. This study revealed insights into the compound's low clearance, moderate volume of distribution, and extensive metabolic profile, including the identification of phase I and phase II metabolites. Such research lays the groundwork for the development of novel therapeutic agents for androgen-dependent diseases by illuminating the pharmacokinetic characteristics and metabolic pathways of these compounds (Wu et al., 2006).

Potential Analgesic and Anti-inflammatory Agents

Research into N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide and its derivatives also extends to their potential as analgesic and anti-inflammatory agents. A notable study in this area focused on the design, synthesis, and biological evaluation of flurbiprofen amides. These compounds, by inhibiting fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2), showed promising dual-action potential for pain management. The study introduces a novel flurbiprofen analogue, highlighting its competitive and reversible inhibition of FAAH, substrate-selective COX inhibition, and effective pain relief in animal models. This dual mechanism of action represents a significant step forward in the search for new analgesics that can provide relief from chronic and neuropathic pain conditions without the side effects associated with traditional pain medication (Deplano et al., 2021).

properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c1-15(19,12-7-8-12)10-17-14(18)9-6-11-4-2-3-5-13(11)16/h2-5,12,19H,6-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKMYFUPSLAZAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=CC=C1F)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate](/img/structure/B2728916.png)

![2-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2728918.png)

![5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2728920.png)

![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2728923.png)

![Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate](/img/structure/B2728925.png)

![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)

![1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2728935.png)